1-(4-Chloro-5-methylisoxazol-3-yl)ethanone
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Overview
Description
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a chloro and methyl substitution on the isoxazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-3-methyl-1,2-oxazole, the compound can be synthesized by reacting it with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality. Industrial methods also emphasize the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: 4-Chloro-5-methylisoxazole-3-carboxylic acid.
Reduction: 1-(4-Chloro-5-methylisoxazol-3-yl)ethanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-5-methylisoxazol-3-yl)ethanone
- 1-(4-Bromo-5-methylisoxazol-3-yl)ethanone
- 1-(4-Iodo-5-methylisoxazol-3-yl)ethanone
Comparison
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone is unique due to the presence of the chloro group, which imparts specific reactivity and properties. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative often exhibits different reactivity patterns in substitution reactions and may have distinct biological activities. The choice of halogen substitution can significantly influence the compound’s chemical behavior and application potential.
Biological Activity
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone is an isoxazole derivative that has garnered attention due to its potential biological activities. This compound features a chloro-substituted aromatic ring and a ketone functional group, which contribute to its unique reactivity and biological profile. The following sections detail its synthesis, biological activities, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 172.59 g/mol
- Structure : Contains a five-membered heterocyclic ring with one nitrogen and one oxygen atom.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate starting materials under controlled conditions. The specific synthetic pathways may vary based on desired yields and purity levels.
Biological Activities
Research indicates that isoxazole derivatives, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
This compound has shown effectiveness against various bacterial strains. Isoxazole derivatives are often evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
This compound | S. aureus | TBD |
This compound | C. albicans | TBD |
The specific MIC values for this compound against these organisms are yet to be fully established but are expected to be comparable to other isoxazole derivatives that have demonstrated significant antibacterial activity.
Anticancer Activity
Recent studies have explored the anticancer potential of isoxazole derivatives, including compounds structurally related to this compound. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Evaluation
In a study assessing the anticancer activity of several isoxazole derivatives, compounds were screened against lung, colorectal, and breast cancer cell lines. Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating promising anticancer activity.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells, potentially inhibiting key enzymes or pathways involved in microbial growth or cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:
Table 2: Comparison of Isoxazole Derivatives
Compound Name | Structure Characteristics | Notable Biological Activities |
---|---|---|
This compound | Chloro and methyl substitutions on isoxazole ring | Antimicrobial, Anticancer |
1-(4-Chloro-3-methylisoxazol-5-yl)ethanone | Different positioning of chloro and methyl groups | Varies in biological activity |
1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethanone | Additional phenyl group increases lipophilicity | Potentially enhanced activity |
Properties
Molecular Formula |
C6H6ClNO2 |
---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
1-(4-chloro-5-methyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6ClNO2/c1-3(9)6-5(7)4(2)10-8-6/h1-2H3 |
InChI Key |
YJOCVUYXOUHTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)C)Cl |
Origin of Product |
United States |
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